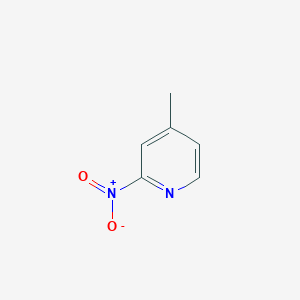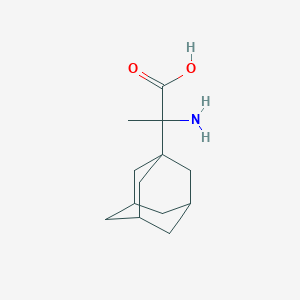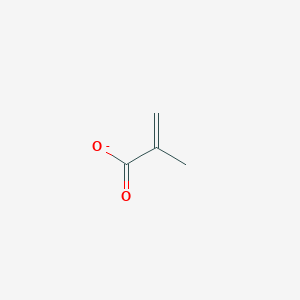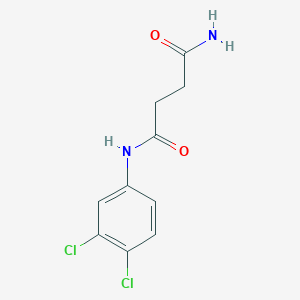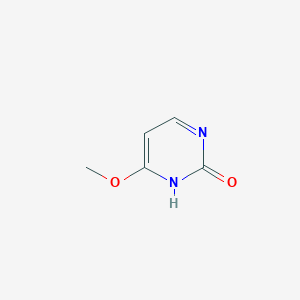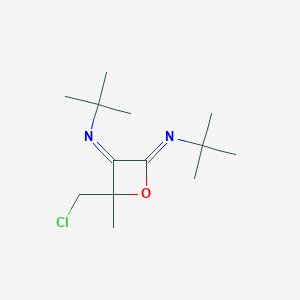
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "DMDO-DTC" and is known for its unique chemical properties that make it an excellent reagent for organic synthesis.
Wirkmechanismus
The mechanism of action of DMDO-DTC involves the generation of a nitrene intermediate. This nitrene intermediate can then react with a variety of substrates, including alcohols, amines, and olefins. The resulting products are often functionalized and can be used in a variety of applications.
Biochemische Und Physiologische Effekte
DMDO-DTC has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent oxidizing agent and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMDO-DTC is its high purity and ease of synthesis. Additionally, it is a versatile reagent that can be used in a variety of applications. However, DMDO-DTC is highly reactive and should be handled with care. Additionally, it can be difficult to control the selectivity of reactions involving DMDO-DTC.
Zukünftige Richtungen
There are many potential future directions for research involving DMDO-DTC. One area of interest is the development of new synthetic methods using DMDO-DTC as a reagent. Additionally, DMDO-DTC could be used in the synthesis of new materials with unique properties. Finally, further studies should be conducted to better understand the biochemical and physiological effects of DMDO-DTC.
Synthesemethoden
DMDO-DTC can be synthesized by the reaction of 2,3-dimethyl-2,3-dinitrobutane with tert-butyl lithium. The resulting intermediate is then treated with chloromethyl methyl ether and hydrochloric acid to yield DMDO-DTC. This synthesis method is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
DMDO-DTC has been extensively studied for its applications in organic synthesis. It is commonly used as a reagent for the oxidation of alcohols and as a source of nitrenes for the synthesis of amines. Additionally, DMDO-DTC has been shown to be an effective reagent for the synthesis of heterocycles and for the preparation of functionalized polymers.
Eigenschaften
CAS-Nummer |
18812-81-2 |
|---|---|
Produktname |
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine |
Molekularformel |
C13H23ClN2O |
Molekulargewicht |
258.79 g/mol |
IUPAC-Name |
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine |
InChI |
InChI=1S/C13H23ClN2O/c1-11(2,3)15-9-10(16-12(4,5)6)17-13(9,7)8-14/h8H2,1-7H3 |
InChI-Schlüssel |
AACHVIZKGSOTLI-UHFFFAOYSA-N |
SMILES |
CC1(C(=NC(C)(C)C)C(=NC(C)(C)C)O1)CCl |
Kanonische SMILES |
CC1(C(=NC(C)(C)C)C(=NC(C)(C)C)O1)CCl |
Synonyme |
N,N'-[4-(Chloromethyl)-4-methyloxetane-2,3-diylidene]bis(2-methyl-2-propanamine) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)
